molecular formula C6H4N2O B1322302 4-Hydroxypicolinonitrile CAS No. 475057-86-4

4-Hydroxypicolinonitrile

Cat. No. B1322302
M. Wt: 120.11 g/mol
InChI Key: ICOWSSBPPBHNCA-UHFFFAOYSA-N
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Description

4-Hydroxypicolinonitrile and its derivatives are of significant interest in the field of medicinal chemistry due to their potential as pharmacological agents. The compounds synthesized from 4-hydroxypicolinonitrile serve as key intermediates or related substances in the development of various drugs. For instance, 4-hydroxyquinolinone esters, which share a similar structural motif, are commonly found in medicinal agents and have been synthesized using safer and more practical methods that avoid the use of hazardous reagents like sodium hydride . Additionally, 4-hydroxypicolinonitrile derivatives have been implicated in the synthesis of complex molecules with potential antitumor activity , and as inhibitors of PHD2, which could be beneficial in treating anemia .

Synthesis Analysis

The synthesis of 4-hydroxypicolinonitrile derivatives has been achieved through various methods. A practical method for the preparation of 4-hydroxyquinolinone esters, which are structurally related to 4-hydroxypicolinonitrile, employs diisopropylethylamine and sodium tert-butoxide to yield the desired esters and amides in good yields . Another approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N–O bond cleavage to produce 3-hydroxy-4-substituted picolinonitriles . Additionally, a scalable synthesis method has been developed for a PHD2 inhibitor starting from 5-bromo-3-nitropicolinonitrile, which is related to 4-hydroxypicolinonitrile, resulting in a significantly increased total yield .

Molecular Structure Analysis

The molecular structure of 4-hydroxypicolinonitrile derivatives is crucial for their biological activity. For example, the crystal structure of a benzonitrile derivative with potential antitumor properties was determined, showing that it belongs to the monoclinic system with space group P21/c . This structural information is vital for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

4-Hydroxypicolinonitrile and its derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles involves sequential Prins and Ritter reactions, followed by ring opening and cyclization to form spiro-cyclic compounds . These reactions highlight the chemical versatility of 4-hydroxypicolinonitrile derivatives in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypicolinonitrile derivatives are influenced by their molecular structure. For instance, the photochemical properties of 4-hydroxyquinoline, a compound related to 4-hydroxypicolinonitrile, have been studied, revealing that its triplet states are formed with different quantum yields depending on the pH of the solution. These states can react with amino acids and antioxidants through electron transfer mechanisms . Understanding these properties is essential for the development of 4-hydroxypicolinonitrile derivatives as therapeutic agents, as they can affect the compound's stability, solubility, and reactivity.

Scientific Research Applications

1. Oxidative Stress Indicators in Neurological Conditions 4-Hydroxypicolinonitrile derivatives, like 4-Hydroxynonenal, are significant as indicators of oxidative stress in various neurological conditions. Elevated levels of such compounds have been found in the ventricular fluid of Alzheimer's Disease (AD) patients, indicating increased lipid peroxidation and suggesting a potential role in the neurodegenerative process of AD (Lovell et al., 1997).

2. Investigation of Therapeutic Compounds Derivatives of 4-Hydroxypicolinonitrile, like 4-Hydroxyanisole, are studied for their potential therapeutic effects. For instance, 4-Hydroxyanisole has shown activity against malignant melanoma when administered intra-arterially in humans. However, its intravenous administration was halted due to toxicity, indicating the need for creating newer analogues with greater specificity and less toxicity (Rustin et al., 1992).

3. Impact on Skin Health Some 4-Hydroxypicolinonitrile derivatives, like 4HBAP, are studied for their effects on skin health. Topical application of these derivatives has shown significant improvements in the appearance of coarse wrinkles, fine wrinkles, hyperpigmentation, and skin roughness. Moreover, they have demonstrated an increase in skin hydration without observed side effects, marking their potential in dermatological applications (Garcia et al., 2018).

4. Role in Hernia Repair Poly-4-hydroxybutyrate, a derivative of 4-Hydroxypicolinonitrile, is utilized in ventral and incisional hernia repair. Studies show that ventral hernia repair with Poly-4-hydroxybutyrate mesh results in favorable outcomes with early hernia recurrence not identified among patient cohorts, indicating its efficacy in such medical procedures (Plymale et al., 2018).

5. Exposure and Health Implications Investigations into the exposure of certain 4-Hydroxypicolinonitrile derivatives, like hydroxylated polychlorinated biphenyls (OH-PCBs), reveal potential health implications. Studies indicate that prenatal exposure to certain OH-PCBs is associated with decreased neurodevelopmental indices in children, pointing towards the significance of monitoring and controlling exposure levels (Park et al., 2009).

Safety And Hazards

The safety information for 4-Hydroxypicolinonitrile includes the GHS07 pictogram, the signal word “Warning”, and the hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

4-oxo-1H-pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOWSSBPPBHNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622208
Record name 4-Oxo-1,4-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypicolinonitrile

CAS RN

475057-86-4
Record name 4-Oxo-1,4-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-4-HYDROXYPYRIDINE
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